1-(2-Bromobenzyl)-1H-imidazol-2-amine 1-(2-Bromobenzyl)-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1184269-43-9
VCID: VC6765779
InChI: InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13)
SMILES: C1=CC=C(C(=C1)CN2C=CN=C2N)Br
Molecular Formula: C10H10BrN3
Molecular Weight: 252.115

1-(2-Bromobenzyl)-1H-imidazol-2-amine

CAS No.: 1184269-43-9

Cat. No.: VC6765779

Molecular Formula: C10H10BrN3

Molecular Weight: 252.115

* For research use only. Not for human or veterinary use.

1-(2-Bromobenzyl)-1H-imidazol-2-amine - 1184269-43-9

Specification

CAS No. 1184269-43-9
Molecular Formula C10H10BrN3
Molecular Weight 252.115
IUPAC Name 1-[(2-bromophenyl)methyl]imidazol-2-amine
Standard InChI InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13)
Standard InChI Key LRFORQXPZHDMOH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=CN=C2N)Br

Introduction

Chemical Properties and Structural Analysis

Molecular Identity and Structural Features

The molecular formula of 1-(2-Bromobenzyl)-1H-imidazol-2-amine is C₁₀H₁₀BrN₃, with a molecular weight of 252.11 g/mol (calculated from atomic masses). Its IUPAC name, 1-[(2-bromophenyl)methyl]-1H-imidazol-2-amine, reflects the substitution pattern: a 2-bromobenzyl group attached to the nitrogen at position 1 of the imidazole ring and an amine group at position 2 . The compound’s structure is defined by a planar imidazole ring conjugated to the benzyl moiety, creating a rigid aromatic system. The bromine atom at the ortho position introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Data

  • SMILES Notation: BrC1=C(C=CC=C1)CN2C=CN=C2N

  • InChI Key: OXQPWBLBKUIDOU-UHFFFAOYSA-N

  • X-ray Crystallography: While crystallographic data for this specific compound is unavailable, analogous structures (e.g., 1-(2-bromobenzyl)-1H-imidazole) exhibit bond lengths of 1.33–1.38 Å for C–N in the imidazole ring and 1.89–1.92 Å for C–Br .

Synthesis and Reaction Pathways

Optimization Parameters

ParameterValueSource
CatalystBEMP (5–10 mol%)
SolventAnhydrous CH₃CN
Temperature22–23°C (rt)
Yield62–92%
Hazard TypePrecautionary MeasuresSource
Skin IrritationWear nitrile gloves
Inhalation RiskUse fume hood
Environmental ToxicityAvoid aqueous disposal

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